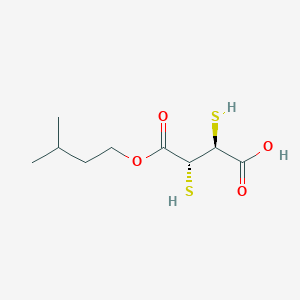
N,N-Dimethylaminoethylnitrosoethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylaminoethylnitrosoethylurea, also known as DEM, is a chemical compound that has been extensively studied for its potential use in scientific research. DEM is a nitrosourea derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N,N-Dimethylaminoethylnitrosoethylurea involves the formation of reactive intermediates that can cause DNA damage. N,N-Dimethylaminoethylnitrosoethylurea has been shown to induce the formation of DNA adducts, which can lead to cell death. Additionally, N,N-Dimethylaminoethylnitrosoethylurea has been shown to inhibit the activity of various enzymes involved in DNA repair.
Biochemical and Physiological Effects:
Studies have shown that N,N-Dimethylaminoethylnitrosoethylurea can induce oxidative stress and alter cellular metabolism. Additionally, N,N-Dimethylaminoethylnitrosoethylurea has been shown to have effects on the immune system, including the inhibition of lymphocyte proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-Dimethylaminoethylnitrosoethylurea in lab experiments is its ability to induce DNA damage and inhibit cell growth, making it a useful tool for studying cellular processes. However, N,N-Dimethylaminoethylnitrosoethylurea can also be toxic and may have off-target effects, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N,N-Dimethylaminoethylnitrosoethylurea. One area of interest is the development of more targeted derivatives of N,N-Dimethylaminoethylnitrosoethylurea that can selectively induce DNA damage in cancer cells. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of N,N-Dimethylaminoethylnitrosoethylurea. Finally, there is potential for the use of N,N-Dimethylaminoethylnitrosoethylurea in combination with other chemotherapeutic agents to enhance their efficacy.
Méthodes De Synthèse
N,N-Dimethylaminoethylnitrosoethylurea can be synthesized through the reaction of N,N-dimethylaminoethylamine with nitrosourea. The reaction is typically carried out in a solvent such as chloroform or acetone.
Applications De Recherche Scientifique
N,N-Dimethylaminoethylnitrosoethylurea has been used in various scientific research applications, particularly in the field of cancer research. Studies have shown that N,N-Dimethylaminoethylnitrosoethylurea has potential as a chemotherapeutic agent due to its ability to induce DNA damage and inhibit cell growth.
Propriétés
Numéro CAS |
142713-74-4 |
|---|---|
Nom du produit |
N,N-Dimethylaminoethylnitrosoethylurea |
Formule moléculaire |
C9H8N4O3S2 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethyl]-3-ethyl-1-nitrosourea |
InChI |
InChI=1S/C7H16N4O2/c1-4-8-7(12)11(9-13)6-5-10(2)3/h4-6H2,1-3H3,(H,8,12) |
Clé InChI |
JQWUXQRFTBGVEB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)N(CCN(C)C)N=O |
SMILES canonique |
CCNC(=O)N(CCN(C)C)N=O |
Synonymes |
DMENEU N,N-dimethylaminoethylnitrosoethylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



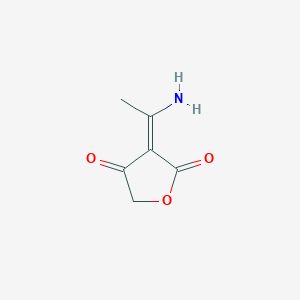
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)

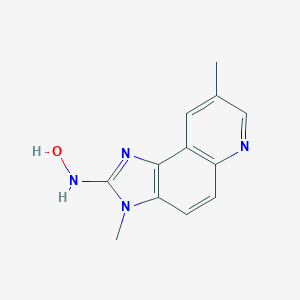
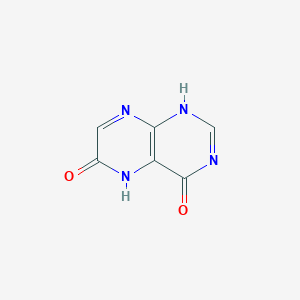
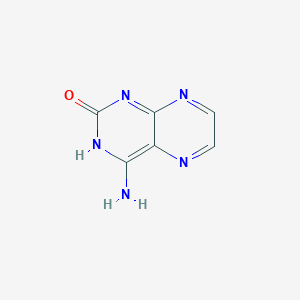
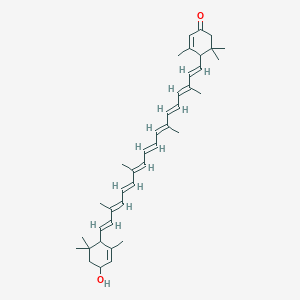
![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)



